molecular formula C21H24N4O B12162534 (1-methyl-1H-indol-5-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

(1-methyl-1H-indol-5-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

Cat. No.: B12162534
M. Wt: 348.4 g/mol
InChI Key: USYJIHXCALCJPL-UHFFFAOYSA-N
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Description

The compound (1-methyl-1H-indol-5-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone is a complex organic molecule that features an indole core, a piperazine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-indol-5-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperazine rings.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo various substitution reactions, particularly at the pyridine and indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction of the carbonyl group can yield the corresponding alcohol .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms, making it a valuable tool in synthetic organic chemistry .

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to bind to specific targets makes it a candidate for drug development and biochemical studies .

Medicine

Medically, (1-methyl-1H-indol-5-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone is investigated for its potential therapeutic effects. It may exhibit activity against various diseases, including cancer, bacterial infections, and neurological disorders .

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of (1-methyl-1H-indol-5-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The indole and pyridine moieties allow it to bind to active sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Properties

Molecular Formula

C21H24N4O

Molecular Weight

348.4 g/mol

IUPAC Name

(1-methylindol-5-yl)-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H24N4O/c1-23-10-7-17-16-18(5-6-20(17)23)21(26)25-14-12-24(13-15-25)11-8-19-4-2-3-9-22-19/h2-7,9-10,16H,8,11-15H2,1H3

InChI Key

USYJIHXCALCJPL-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)N3CCN(CC3)CCC4=CC=CC=N4

Origin of Product

United States

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